Piperazine DL-Malate

説明

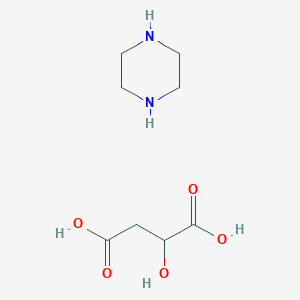

Piperazine DL-Malate is a chemical compound with the molecular formula C4H10N2·C4H6O5 and a molecular weight of 220.23. It appears as a white to almost white powder or crystal . This compound is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine DL-Malate, typically involves the reaction of piperazine with malic acid. The process can be carried out under various conditions, including room temperature or elevated temperatures, and in the presence of solvents such as water or ethanol. The reaction may also involve the use of catalysts to enhance the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow reactors. The use of microwave-assisted synthesis has also been explored to improve the efficiency and reduce the reaction time . The final product is usually purified through crystallization or recrystallization techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Piperazine DL-Malate undergoes various chemical reactions, including:

Oxidation: Piperazine derivatives can be oxidized using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where piperazine reacts with alkyl halides or sulfonates to form N-alkylpiperazines.

Common Reagents and Conditions:

Oxidation: m-CPBA in an organic solvent.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of N-alkylpiperazines.

Substitution: Formation of various substituted piperazine derivatives.

科学的研究の応用

Chemical Properties and Structure

Piperazine DL-Malate is a salt formed from piperazine, a cyclic organic compound containing two nitrogen atoms, and malic acid. Its molecular formula is with a molecular weight of 220.23 g/mol. The compound enhances solubility and bioavailability, making it particularly useful in drug formulation .

Pharmaceutical Applications

-

Antidepressant and Anxiolytic Effects

- Piperazine derivatives are known for their central pharmacological activities, including antidepressant and anxiolytic effects. For instance, compounds like buspirone (an anxiolytic) and vortioxetine (an antidepressant) are derived from piperazine structures . Research indicates that these derivatives activate the monoamine pathways, crucial for mood regulation.

- Antipsychotic Properties

-

Histone Deacetylase Inhibition

- Recent studies have highlighted the potential of piperazine derivatives as histone deacetylase (HDAC) inhibitors. A novel non-selective HDAC inhibitor featuring a piperazine scaffold exhibited potent anti-tumor activity in breast cancer models, showcasing the compound's role in cancer therapeutics .

Agricultural Applications

- Plant Activators Against Viruses

- Piperazine derivatives have been explored as potential plant activators to combat viral infections in crops. For example, trifluoromethyl pyridine piperazine derivatives demonstrated significant antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). These compounds enhance the plant's defensive enzyme activities, thereby improving systemic acquired resistance (SAR) .

Table 1: Summary of Pharmacological Activities of Piperazine Derivatives

Case Studies

- Study on Antidepressant Activity

- Antiviral Efficacy in Agriculture

作用機序

Piperazine DL-Malate exerts its effects primarily through its interaction with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms . The compound’s mechanism of action makes it effective as an anthelmintic agent.

類似化合物との比較

Piperazine: The parent compound, widely used as an anthelmintic agent.

N-alkylpiperazines: Derivatives with various alkyl groups attached to the nitrogen atoms, used in pharmaceuticals.

Piperazine citrate: Another piperazine derivative with similar anthelmintic properties.

Uniqueness of Piperazine DL-Malate: this compound is unique due to its combination with malic acid, which may enhance its solubility and bioavailability.

生物活性

Piperazine DL-Malate (PDM) is a compound of interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of PDM, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

This compound consists of two main components:

- Piperazine : A six-membered ring containing two nitrogen atoms, known for its role in various biological activities.

- Malic Acid : A dicarboxylic acid that contributes to the compound's solubility and reactivity.

The presence of amine groups in piperazine and carboxylic acid groups in malic acid allows for significant chemical interactions, such as hydrogen bonding and ionic bonding, which can influence its biological activity.

Anthelmintic Effects

Piperazine has been traditionally used as an anthelmintic , particularly effective against intestinal worms. Research indicates that PDM can inhibit the neuromuscular activity of helminths, leading to paralysis and subsequent expulsion from the host .

Immune Modulation

Recent studies suggest that PDM may enhance the identification of mononuclear cells in blood samples from individuals with celiac disease. This property could lead to more sensitive diagnostic tests for autoimmune conditions. The mechanism behind this activity may involve modulation of immune responses through the activation of specific immune pathways.

Study on Celiac Disease

A study highlighted the potential of PDM in increasing the number of identifiable mononuclear cells in patients with celiac disease. This finding suggests a role for PDM in improving diagnostic techniques for autoimmune diseases.

Antiviral Activity in Plants

Research involving novel trifluoromethylpyridine piperazine derivatives demonstrated significant antiviral activity against TMV and Cucumber Mosaic Virus (CMV). These studies indicated that such compounds could induce systemic acquired resistance (SAR) in plants, enhancing their ability to fend off viral infections .

Summary of Biological Activities

特性

IUPAC Name |

2-hydroxybutanedioic acid;piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.C4H6O5/c1-2-6-4-3-5-1;5-2(4(8)9)1-3(6)7/h5-6H,1-4H2;2,5H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQUENZFJVXCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608257 | |

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14852-14-3 | |

| Record name | 2-Hydroxybutanedioic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。